6-Methoxybenzo[d]isoxazol-3-amine
Overview
Description
6-Methoxybenzo[d]isoxazol-3-amine is a heterocyclic compound with the molecular formula C8H8N2O2. It is part of the isoxazole family, which is known for its diverse biological activities and therapeutic potential. This compound features a methoxy group attached to a benzene ring fused with an isoxazole ring, making it a valuable building block in medicinal chemistry and organic synthesis .
Mechanism of Action
Target of Action
It’s known that isoxazole and thiazole fragments, which are part of the compound’s structure, are widely represented in drugs . This suggests that the compound might interact with a variety of biological targets.
Mode of Action
The mode of action of 6-Methoxybenzo[d]isoxazol-3-amine involves the formation of a Schiff base and subsequent nucleophilic addition of indole at the C=N fragment . This results in the formation of α,α-disubstituted azolyl-amines . The Schiff bases are valuable objects for the search for drug candidates .
Biochemical Pathways
The compound’s interaction with its targets could potentially influence a variety of biochemical pathways, given the wide representation of isoxazole and thiazole fragments in drugs .
Result of Action
The formation of α,α-disubstituted azolyl-amines suggests that the compound could potentially exert a variety of biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxybenzo[d]isoxazol-3-amine typically involves the condensation of appropriate precursors under specific conditions. One common method includes the reaction of isoxazol-3-amine with methoxy-substituted benzaldehyde derivatives. The reaction proceeds through the formation of a Schiff base intermediate, followed by cyclization to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as ball-milling under solvent-free conditions have been explored to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
6-Methoxybenzo[d]isoxazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to various functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Amine derivatives with reduced nitrogen functionalities.
Substitution: Functionalized derivatives with various substituents on the benzene or isoxazole rings.
Scientific Research Applications
6-Methoxybenzo[d]isoxazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its pharmacophore properties.
Industry: Utilized in the development of materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
Isoxazol-3-amine: A closely related compound with similar structural features but lacking the methoxy group.
Thiazol-2-amine: Another heterocyclic amine with a sulfur atom in place of the oxygen atom in the isoxazole ring.
Benzo[d]thiazol-2-amine: A compound with a benzene ring fused to a thiazole ring, similar in structure but with different heteroatoms.
Uniqueness
6-Methoxybenzo[d]isoxazol-3-amine is unique due to the presence of the methoxy group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable scaffold for drug discovery and development .
Properties
IUPAC Name |
6-methoxy-1,2-benzoxazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-11-5-2-3-6-7(4-5)12-10-8(6)9/h2-4H,1H3,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYWCFQVFVCXHCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=NO2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80443330 | |
Record name | 3-amino-6-methoxy-1,2-benzisoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80443330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157368-82-6 | |
Record name | 3-amino-6-methoxy-1,2-benzisoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80443330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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